

Thermochemical Profile of Bicyclo[2.2.2]oct-2-ene: A Technical Guide

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Compound of Interest

Compound Name: *Bicyclo[2.2.2]oct-2-ene*

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This technical guide provides a comprehensive overview of the thermochemical data for **Bicyclo[2.2.2]oct-2-ene** (C_8H_{12}), a strained bicyclic alkene of significant interest in organic synthesis and computational chemistry. The following sections present key quantitative thermochemical parameters, detailed experimental methodologies employed in their determination, and a visualization of its primary thermal decomposition pathway.

Data Presentation

The thermochemical data for **Bicyclo[2.2.2]oct-2-ene**, gathered from various experimental and computational studies, are summarized in the tables below for ease of comparison.

Table 1: Enthalpy and Entropy Data

Parameter	Value	Units	Phase	Method	Reference
Standard					
Molar					Wong and
Enthalpy of Formation	-23. ± 0.67	kJ/mol	Solid	Ccr	Westrum, 1971[1]
($\Delta_f H^\circ$)					
20.4 ± 0.79	kJ/mol	Gas	Ccr	Wong and Westrum, 1971[1]	
26.	kJ/mol	Gas	Kin	Huybrechts, Rigaux, et al., 1980[1]	
Standard					
Molar					Wong and
Enthalpy of Combustion	-4839.72 ± 0.67	kJ/mol	Solid	Ccr	Westrum, 1971[1]
($\Delta_c H^\circ$)					
Standard					Wong and
Molar	210.46	J/mol·K	Solid	N/A	Westrum, 1970[1]
Entropy (S°)					
316.3	J/mol·K	Gas	N/A	Cocks A.T., 1971[1]	
323.0	J/mol·K	Gas	Kin	Huybrechts G., 1980[1]	

Method Acronyms: Ccr - Combustion Calorimetry; Kin - Kinetics

Table 2: Heat Capacity and Phase Transitions

Parameter	Value	Units	Phase	Temperature e (K)	Reference
Molar Heat Capacity (Cp)	See original publication for temperature-dependent data	J/mol·K	Solid	5 - 500	Wong and Westrum, 1970[2]
Enthalpy of Transition (ΔtrsH)	0.147	kJ/mol	Crystal III → II	110.50	Wong and Westrum, 1970[3]
4.326	kJ/mol	Crystal II → I	176.47	Wong and Westrum, 1970[3]	
Entropy of Transition (ΔtrsS)	1.33	J/mol·K	Crystal III → II	110.50	Wong and Westrum, 1970[3]
24.52	J/mol·K	Crystal II → I	176.47	Wong and Westrum, 1970[3]	

Table 3: Reaction Thermochemistry

Reaction	ΔrH°	Units	Method	Conditions	Reference
Bicyclo[2.2.2] oct-2-ene \rightleftharpoons 1,3-Cyclohexadiene + Ethylene	136.	kJ/mol	Kin	Gas Phase, 560 K	Huybrechts, Rigaux, et al., 1980[4]
Bicyclo[2.2.2] oct-2-ene + H ₂ \rightarrow Bicyclo[2.2.2]octane	-118.2 \pm 0.84	kJ/mol	Chyd	Liquid Phase (Acetic Acid)	Turner, Meador, et al., 1957[4]

Method Acronyms: Kin - Kinetics; Chyd - Catalytic Hydrogenation

Experimental Protocols

The thermochemical data presented above were primarily determined through combustion calorimetry and gas-phase kinetics studies. The following is a detailed description of the likely methodologies employed in the key cited experiments.

Combustion Calorimetry (Wong and Westrum, 1971)

The enthalpy of combustion of solid **Bicyclo[2.2.2]oct-2-ene** was determined using a high-precision rotating-bomb calorimeter.[5]

Apparatus:

- A rotating, platinum-lined, stainless steel bomb calorimeter.
- A platinum resistance thermometer for precise temperature measurements.
- A controlled-temperature water bath to maintain isothermal conditions.

Procedure:

- A pellet of high-purity, crystalline **Bicyclo[2.2.2]oct-2-ene** of known mass was placed in a platinum crucible within the bomb.
- A known amount of water was added to the bomb to ensure saturation of the final atmosphere with water vapor.
- The bomb was sealed and pressurized with purified oxygen to approximately 30 atm.
- The bomb was placed in the calorimeter, and the system was allowed to reach thermal equilibrium.
- The sample was ignited by passing an electric current through a fuse wire.
- The rotation of the bomb ensured a complete and uniform combustion and dissolution of gaseous products.
- The temperature change of the calorimeter was meticulously recorded until thermal equilibrium was re-established.
- The energy equivalent of the calorimeter was determined by burning a standard substance, typically benzoic acid, under identical conditions.
- The gross heat of combustion was calculated from the corrected temperature rise and the energy equivalent of the calorimeter.
- Corrections were applied for the heat of formation of nitric acid from residual nitrogen in the oxygen and for the heat of combustion of the fuse wire.
- The standard enthalpy of combustion was then calculated from the gross heat of combustion by applying Washburn corrections to account for the deviation of the reactants and products from their standard states. The enthalpy of formation was subsequently derived using Hess's Law.

Gas-Phase Kinetics (Huybrechts, Rigaux, et al., 1980)

The enthalpy of the retro-Diels-Alder reaction of **Bicyclo[2.2.2]oct-2-ene** was determined by studying the kinetics of the forward reaction (Diels-Alder addition of ethene to 1,3-cyclohexadiene) in the gas phase.^[6]

Apparatus:

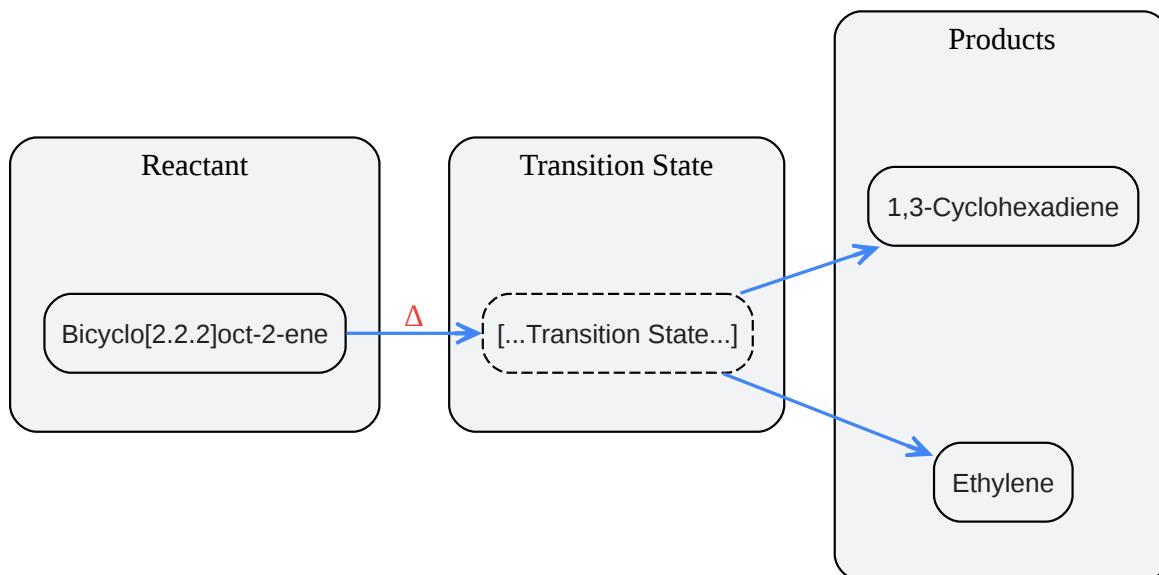
- A static reactor system, likely constructed of Pyrex or quartz, connected to a high-vacuum line.
- Pressure measurement was likely achieved using a sensitive manometer.
- Reactant and product analysis was likely performed by gas chromatography.

Procedure:

- Known partial pressures of ethene and 1,3-cyclohexadiene were introduced into the heated reactor vessel at a constant temperature.
- The reaction was allowed to proceed for a specific period.
- The reaction was quenched by rapidly cooling the mixture.
- The composition of the reaction mixture was analyzed by gas chromatography to determine the extent of conversion to **Bicyclo[2.2.2]oct-2-ene**.
- The rate constant for the forward reaction was determined at various temperatures.
- The Arrhenius parameters (pre-exponential factor and activation energy) for the forward reaction were obtained from an Arrhenius plot.
- By applying the principles of microscopic reversibility and statistical thermodynamics, the Arrhenius parameters for the reverse reaction (retro-Diels-Alder) were calculated.
- The enthalpy change of the reaction was then determined from the difference in the activation energies of the forward and reverse reactions.

Mandatory Visualization

The primary thermal decomposition pathway for **Bicyclo[2.2.2]oct-2-ene** is a retro-Diels-Alder reaction, a concerted pericyclic process. The following diagram illustrates this logical relationship.



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Caption: Retro-Diels-Alder reaction of **Bicyclo[2.2.2]oct-2-ene**.

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